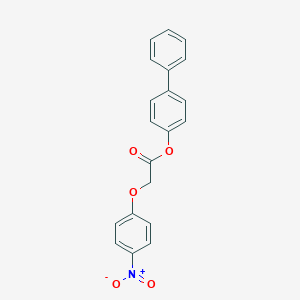

Biphenyl-4-yl (4-nitrophenoxy)acetate

Descripción

Biphenyl-4-yl (4-nitrophenoxy)acetate is a synthetic organic compound characterized by a biphenyl core substituted with a 4-nitrophenoxyacetate group. The structure consists of a biphenyl moiety (two linked benzene rings) at the 4-position, esterified with an acetoxy group that is further substituted with a nitro-functionalized phenoxy chain. Its nitro group confers electron-withdrawing properties, influencing reactivity and stability, while the ester group enables hydrolytic sensitivity, making it a candidate for prodrug design .

Propiedades

Fórmula molecular |

C20H15NO5 |

|---|---|

Peso molecular |

349.3 g/mol |

Nombre IUPAC |

(4-phenylphenyl) 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C20H15NO5/c22-20(14-25-18-12-8-17(9-13-18)21(23)24)26-19-10-6-16(7-11-19)15-4-2-1-3-5-15/h1-13H,14H2 |

Clave InChI |

KSDSTQQUCWYLOH-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

SMILES canónico |

C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=C(C=C3)[N+](=O)[O-] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of Biphenyl-4-yl (4-nitrophenoxy)acetate can be contextualized by comparing it to analogous biphenyl-derived esters and acids. Below is a detailed analysis supported by data from diverse sources:

Table 1: Comparative Analysis of Biphenyl-4-yl (4-nitrophenoxy)acetate and Structural Analogs

Structural and Functional Differences

Substituent Effects: Nitro vs. Fluoro/Hydroxy Groups: The nitro group in Biphenyl-4-yl (4-nitrophenoxy)acetate enhances electron-withdrawing effects, increasing electrophilicity compared to the electron-donating hydroxy group in Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate or the moderately electron-withdrawing fluoro group in 4-Biphenyl-4'-fluoro-acetic acid . This makes the nitro derivative more reactive in substitution reactions. Ester vs. Carboxylic Acid: Unlike 4-Biphenyl-4'-fluoro-acetic acid (carboxylic acid), the ester group in Biphenyl-4-yl (4-nitrophenoxy)acetate improves lipophilicity, which is advantageous for membrane permeability in drug design .

Stability and Reactivity: The oxoethyl group in 2-(Biphenyl-4-yl)-2-oxoethyl acetate introduces ketone functionality, rendering it prone to photodegradation, whereas the nitrophenoxy group in the target compound may stabilize the molecule against UV light due to resonance effects . Hydrolytic stability varies: Biphenyl-4-yl (4-nitrophenoxy)acetate is more resistant to hydrolysis than Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate due to steric hindrance from the nitro group .

Synthetic Utility: Biphenyl-4-yl (4-nitrophenoxy)acetate can be synthesized via esterification of 4-nitrophenoxyacetic acid with biphenyl-4-ol, a route analogous to the mono-carboxy methylation method reported for Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate . In contrast, 4-Biphenyl-4'-fluoro-acetic acid requires halogenation steps, complicating its synthesis .

Applications: The nitro derivative’s electron-deficient aromatic system makes it suitable for charge-transfer complexes, whereas Ethyl 2-((4'-hydroxybiphenyl)oxy)acetate has been explored for nonlinear optical materials due to its planar structure . [1,1'-Biphenyl]-4-yl acetate serves primarily as a synthetic intermediate, lacking the specialized substituents for advanced applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.